Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

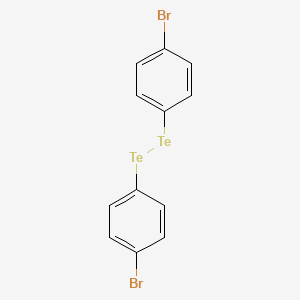

Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane est un composé qui a suscité un intérêt dans le domaine de la chimie organique en raison de ses propriétés structurales uniques. Ce composé présente un noyau de phosphane lié à trois cycles thiophène, chacun substitué par un groupe triméthylsilanyl. La présence de ces groupes confère des caractéristiques électroniques et stériques distinctes, ce qui en fait un composé précieux pour diverses applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane implique généralement la réaction du phosphane avec le 5-triméthylsilanyl-thiophène. Les conditions réactionnelles nécessitent souvent l'utilisation d'une base pour déprotoner le thiophène, facilitant ainsi son attaque nucléophile sur le centre phosphane. La réaction est généralement effectuée sous atmosphère inerte pour prévenir l'oxydation et autres réactions secondaires.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques à flux continu pour améliorer l'efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

Le Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane peut subir divers types de réactions chimiques, notamment :

Oxydation : Les cycles thiophène peuvent être oxydés pour former des sulfoxydes ou des sulfones.

Réduction : Le composé peut être réduit pour modifier l'état d'oxydation du centre phosphane.

Substitution : Les groupes triméthylsilanyl peuvent être substitués par d'autres groupes fonctionnels pour modifier les propriétés du composé.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperoxybenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs comme les halogènes ou les composés organométalliques peuvent faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à des dérivés présentant des propriétés électroniques et stériques différentes.

Applications de recherche scientifique

Le Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination, où ses propriétés électroniques uniques peuvent influencer le comportement des complexes métalliques.

Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Le composé est étudié pour son utilisation potentielle en science des matériaux, notamment dans le développement de semi-conducteurs organiques et de matériaux photovoltaïques.

Mécanisme d'action

Le mécanisme par lequel le Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane exerce ses effets est principalement par son interaction avec des cibles moléculaires telles que les ions métalliques ou les macromolécules biologiques. Les groupes triméthylsilanyl peuvent moduler les propriétés électroniques du composé, améliorant ainsi sa capacité à participer à diverses réactions chimiques. Les cycles thiophène fournissent un système conjugué qui peut interagir avec les systèmes π-électroniques, influençant davantage la réactivité et l'affinité de liaison du composé.

Applications De Recherche Scientifique

Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, where its unique electronic properties can influence the behavior of metal complexes.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is investigated for its potential use in materials science, including the development of organic semiconductors and photovoltaic materials.

Mécanisme D'action

The mechanism by which Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane exerts its effects is primarily through its interaction with molecular targets such as metal ions or biological macromolecules. The trimethylsilanyl groups can modulate the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The thiophene rings provide a conjugated system that can interact with π-electron systems, further influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Composés similaires

Tris-(2-thiophényl)-phosphane : Il manque les groupes triméthylsilanyl, ce qui entraîne des propriétés électroniques différentes.

Tris-(5-triméthylsilanyl-furane-2-YL)-phosphane : Structure similaire, mais avec des cycles furane au lieu de thiophène, ce qui conduit à une réactivité différente.

Tris-(5-triméthylsilanyl-pyrrole-2-YL)-phosphane : Contient des cycles pyrrole, qui peuvent modifier les caractéristiques électroniques et stériques du composé.

Unicité

Le Tris-(5-triméthylsilanyl-thiophène-2-YL)-phosphane est unique en raison de la présence de groupes triméthylsilanyl sur les cycles thiophène. Ces groupes influencent considérablement les propriétés électroniques du composé, le distinguant d'autres composés similaires. La combinaison d'un noyau phosphane avec des cycles thiophène substitués offre une plateforme polyvalente pour une fonctionnalisation supplémentaire et une application dans divers domaines.

Propriétés

Formule moléculaire |

C21H33PS3Si3 |

|---|---|

Poids moléculaire |

496.9 g/mol |

Nom IUPAC |

tris(5-trimethylsilylthiophen-2-yl)phosphane |

InChI |

InChI=1S/C21H33PS3Si3/c1-26(2,3)19-13-10-16(23-19)22(17-11-14-20(24-17)27(4,5)6)18-12-15-21(25-18)28(7,8)9/h10-15H,1-9H3 |

Clé InChI |

KYTZHXHQAJXQCB-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C1=CC=C(S1)P(C2=CC=C(S2)[Si](C)(C)C)C3=CC=C(S3)[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B11967289.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967294.png)

![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)

![4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11967299.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)

![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)

![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)